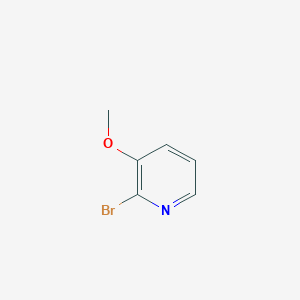

2-Bromo-3-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOWLYNSFYZIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178829 | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24100-18-3 | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24100-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024100183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-3-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN9M14S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine for Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Bromo-3-methoxypyridine. The information is intended to support its application in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and reaction mechanisms.

Core Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its utility stems from the presence of a reactive bromine atom at the 2-position, a methoxy (B1213986) group at the 3-position, and the inherent electronic properties of the pyridine ring.[3][4] The physical state of the compound is typically an off-white to light yellow solid or fused solid.[4][5] It exhibits solubility in common organic solvents, with limited solubility in water.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [6] |

| Molecular Weight | 188.02 g/mol | [6][7] |

| Melting Point | 38-50 °C | [4][5] |

| Boiling Point | ~220-230 °C at 760 mmHg | [2] |

| Density | ~1.5 g/cm³ | [2] |

| Flash Point | >110 °C (closed cup) | [2] |

| Purity (Typical) | ≥99.0% (GC) | [4] |

| CAS Number | 24100-18-3 | [7] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay of its functional groups. The bromine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution and a key site for metal-catalyzed cross-coupling reactions.[3][4] The methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions.[3] The nitrogen atom in the pyridine ring imparts basic properties to the molecule.[1]

Nucleophilic Aromatic Substitution

This compound can undergo nucleophilic aromatic substitution where the bromide is displaced by a variety of nucleophiles. This reaction is fundamental to introducing a diverse range of functional groups at the 2-position of the pyridine ring.

Caption: Nucleophilic aromatic substitution of this compound.

Suzuki-Miyaura Cross-Coupling

A significant application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds, typically with boronic acids or their esters, to synthesize more complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, making the bromo-substituent highly effective.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Synthesis from 2-Bromo-3-pyridinol

This is a common and direct method for the methylation of the hydroxyl group of 2-bromo-3-pyridinol.[1]

Materials:

-

2-Bromo-3-pyridinol (71.0 g)

-

Potassium hydroxide (B78521) (KOH), pulverized (77.8 g)

-

Dimethyl sulfoxide (B87167) (DMSO) (600 mL total)

-

Methyl iodide (CH₃I) (72.4 g)

-

Ice water

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) is heated to 55-60 °C under a nitrogen atmosphere.[1]

-

A solution of CH₃I (72.4 g) in DMSO (100 mL) is added dropwise to the heated mixture.[1]

-

After the addition is complete, the reaction is maintained at 55-60 °C for 30 minutes.[1]

-

The reaction mixture is then poured into ice water (800 g), and the resulting precipitate is collected by filtration.[1]

-

The precipitate is triturated with Et₂O (3 x 500 mL).[1]

-

The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[1]

-

The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, general characteristics from various spectroscopic techniques are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromo and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the bromine will be shifted, as will the carbons of the methoxy group and the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C=C and C=N stretching of the pyridine ring.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. prepchem.com [prepchem.com]

- 2. This compound Supplier & Manufacturer in China | High Purity CAS 3430-18-0 | Specifications, Safety Data, Price [pipzine-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C6H6BrNO | CID 90364 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-methoxypyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of key intermediates is paramount for successful synthesis and application. This guide provides an in-depth look at the core physical characteristics of 2-Bromo-3-methoxypyridine, a versatile heterocyclic compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.

Core Physical Properties

This compound is a substituted pyridine (B92270) ring with a bromine atom at the 2-position and a methoxy (B1213986) group at the 3-position. Its physical state at room temperature is typically an off-white to light yellow solid or fused solid.[1][2] This compound is valued for the reactivity conferred by the bromine atom, making it a key building block in various cross-coupling and nucleophilic substitution reactions.[1][2]

The following table summarizes the key physical properties of this compound, with data compiled from various chemical suppliers and databases. It is important to note that some values, particularly for boiling point, may be predicted rather than experimentally determined.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [2][3][4][5][6][7] |

| Molecular Weight | 188.02 g/mol | [2][3][4][5] |

| Appearance | Off-white to light yellow solid or fused solid | [1][2] |

| Melting Point | 38-40 °C[3], 45-49 °C[4][8][9], 45-50 °C[2] | [1][2][3][4][8][9] |

| Boiling Point | ~220-230 °C at 760 mmHg, 233.4±20.0 °C (Predicted) | [3][4][9] |

| Density | ~1.5 g/cm³[4], 1.56 g/cm³[3], 1.530±0.06 g/cm³ (Predicted) | [3][4][9] |

| Solubility in Water | Slightly soluble | [1][3] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol, dichloromethane, and other organic solvents. | [1][3][9] |

| CAS Number | 24100-18-3 | [2][3][4][5][7][9][10][11] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not typically disclosed by commercial suppliers. However, standard laboratory procedures for determining melting point, boiling point, and density would be employed.

-

Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until it transitions from a solid to a liquid. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For predicted values, computational models based on the molecule's structure are used.

-

Density: Typically measured using a pycnometer or a hydrometer. The mass of a known volume of the substance is determined, and the density is calculated.

-

Solubility: Qualitative solubility is determined by adding a small amount of the solute to a given solvent and observing if it dissolves at a specific temperature. Quantitative solubility involves determining the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Role in Synthetic Chemistry

This compound serves as a critical intermediate in organic synthesis. The presence of the bromo and methoxy groups on the pyridine ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules with potential biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Supplier & Manufacturer in China | High Purity CAS 3430-18-0 | Specifications, Safety Data, Price [pipzine-chem.com]

- 4. This compound | CAS#:24100-18-3 | Chemsrc [chemsrc.com]

- 5. This compound | C6H6BrNO | CID 90364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 24100-18-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound | 24100-18-3 [chemicalbook.com]

- 11. 24100-18-3|this compound|BLD Pharm [bldpharm.com]

2-Bromo-3-methoxypyridine structure and numbering

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine: Structure, Properties, and Synthesis

Introduction

This compound is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis.[1] Its unique arrangement of a bromine atom, a methoxy (B1213986) group, and a nitrogen atom within the aromatic pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The pyridine ring is a common structural motif in many bioactive compounds, and this particular derivative allows for diverse chemical modifications.[1][3] This guide provides a comprehensive overview of its structure, numbering, physicochemical properties, and key experimental protocols for its synthesis, tailored for professionals in chemical research and drug development.

Chemical Structure and Numbering

The foundational structure of this compound is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. According to IUPAC nomenclature, the numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds clockwise.

In this compound:

-

The Nitrogen atom is at position 1.

-

A Bromine atom is substituted at position 2. This bromine atom is a key functional group, acting as a leaving group in nucleophilic aromatic substitution and participating in various palladium-catalyzed cross-coupling reactions.[1]

-

A Methoxy group (-OCH₃) is attached at position 3. This electron-donating group can influence the electron density of the pyridine ring, affecting its reactivity and the regioselectivity of further substitutions.[1][4]

Caption: IUPAC numbering of the this compound structure.

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for a variety of synthetic applications. It is typically an off-white to light yellow solid at room temperature.[5]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrNO | [6][7] |

| Molecular Weight | 188.02 g/mol | [6][7] |

| CAS Number | 24100-18-3 | [6] |

| Appearance | White to cream crystalline powder or off-white to light yellow solid | [3][5] |

| Melting Point | 34°C or 45-49°C | [8] |

| Purity | ≥97% |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ 3.90 (3H, s), 7.12 (1H, m), 7.21 (1H, dd, J = 4.8, 8.0 Hz), 7.97 (1H, m) | [8] |

| IR (ATR) | 1556, 1410, 1076, 1049, 788 cm⁻¹ | [8] |

Reactivity and Applications

This compound is a versatile intermediate due to its distinct reactive sites.

-

Nucleophilic Substitution : The bromine atom at the 2-position is susceptible to replacement by various nucleophiles, such as alkoxides and amines, enabling the formation of new carbon-heteroatom bonds.[4]

-

Metal-Catalyzed Cross-Coupling : It is an excellent substrate for palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for constructing more complex molecular architectures.[1]

-

Alkalinity : The lone pair of electrons on the pyridine nitrogen atom imparts basic properties, allowing it to react with acids to form salts.[4]

These reactive properties make it a key component in the synthesis of a wide range of compounds, particularly in medicinal chemistry for developing drugs with antibacterial, anti-inflammatory, and anti-tumor activities.[2][4] It is also used in the preparation of Axl receptor tyrosine kinase function inhibitors.[3][8]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols derived from literature and patent filings.

Protocol 1: Methylation of 2-Bromo-3-pyridinol

This method involves the methylation of 2-bromo-3-pyridinol using methyl iodide and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO).

Workflow Diagram

Caption: Workflow for the synthesis of this compound via methylation.

Methodology:

-

A stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (KOH, 77.8 g) in DMSO (500 mL) is prepared under a nitrogen atmosphere and heated to 55-60°C.[9]

-

A solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL) is added dropwise to the mixture while maintaining the temperature at 55-60°C.[9]

-

After the addition is complete, the reaction is held at this temperature for an additional 30 minutes.[9]

-

The reaction mixture is then poured into 800 g of ice water, leading to the formation of a precipitate.[9]

-

The precipitate is collected by filtration.[9]

-

The solid is triturated with diethyl ether (Et₂O, 3 x 500 mL), and the combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[9]

-

The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, this compound.[9] The reported yield is 68%.[9]

Protocol 2: Synthesis from 2-Nitro-3-methoxypyridine

This method, described in a patent, involves the direct bromination of 2-nitro-3-methoxypyridine, where the nitro group is replaced by a bromine atom.[10]

Methodology:

-

In a reaction flask, add 2-nitro-3-methoxypyridine (10 g) and acetic acid (30 mL). Stir until all solids are dissolved.[10]

-

Add 40% hydrobromic acid (28.9 g) to the solution after the raw material has completely dissolved.[10]

-

Slowly heat the mixture to 125°C and maintain the reaction for 6 hours.[10]

-

After the reaction is complete, stop heating and continue stirring until the mixture cools to room temperature.[10]

-

The reaction solution is then distilled under reduced pressure. The resulting solid is filtered and washed.[10]

-

The filter cake is dissolved in a small amount of water, and an alkali lye is added to adjust the pH to 7-8, causing an adularescent solid to precipitate.[10]

-

The solid is filtered, washed, and dried to obtain the final product, this compound.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Supplier & Manufacturer in China | High Purity CAS 3430-18-0 | Specifications, Safety Data, Price [pipzine-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H6BrNO | CID 90364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound | 24100-18-3 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103483247B - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(N-morpholino)ethanesulfonic acid (MES)

Authored for Researchers, Scientists, and Drug Development Professionals

Initial Note on CAS Number: The CAS number 24100-18-3 is associated in some chemical databases with 2-Bromo-3-methoxypyridine. However, the context of a technical guide for researchers in life sciences and drug development strongly suggests that the intended subject is the widely used biological buffer, 2-(N-morpholino)ethanesulfonic acid, commonly known as MES. MES is officially assigned CAS number 4432-31-9. This guide will focus on MES, given its extensive applications in the specified fields.

Introduction to MES

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.[1] It is a member of the "Good's buffers" series, which were designed to meet several criteria for biological research, including having a pKa near physiological pH, high water solubility, limited solubility in organic solvents, minimal salt effects, and being chemically and enzymatically stable.[1] MES is particularly valued for its buffering capacity in the pH range of 5.5 to 7.0, making it a staple in biochemistry, molecular biology, and cell culture applications.[2][3]

Physicochemical Properties

MES is a white crystalline powder that is highly soluble in water.[1][4] Its properties make it a versatile buffer for a wide range of experimental conditions.

| Property | Value | Reference |

| CAS Number | 4432-31-9 | [1][5] |

| Molecular Formula | C6H13NO4S | [1][5] |

| Molecular Weight | 195.24 g/mol | [5][6] |

| pKa (at 25°C) | 6.15 | [6] |

| Effective Buffering Range | pH 5.5 - 7.0 | [2][3] |

| Melting Point | ~300 °C | [1] |

| Appearance | White crystalline powder | [4] |

Applications in Research and Drug Development

The unique properties of MES make it an indispensable tool in various scientific disciplines.

-

Biotechnology and Pharmaceuticals: MES is frequently used in the manufacturing of biologic drugs, protein-based assays, and diagnostic reagents to maintain the stability of active pharmaceutical ingredients (APIs).[2]

-

Electrophoresis: It serves as a common buffer component in electrophoresis techniques, such as SDS-PAGE, for the separation of proteins and nucleic acids.[2][6]

-

Cell Culture: MES is often included in cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and function.[2][6]

-

Protein Purification: Its ability to maintain a desired pH without significantly interacting with proteins makes it an excellent buffer for various protein purification chromatography techniques.[2]

-

Enzyme Kinetics: MES is ideal for studying enzyme kinetics as it does not chelate most metal ions, which can be essential for enzymatic activity.[3][6]

Experimental Protocols

Preparation of a 0.1 M MES Buffer Solution

This protocol outlines the preparation of a 0.1 M MES buffer solution, a common concentration used in many laboratory applications.

Materials:

-

MES free acid (MW: 195.24 g/mol )

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask

Procedure:

-

Weighing the MES: For 1 liter of a 0.1 M solution, weigh out 19.52 g of MES free acid.

-

Dissolving the MES: Add the MES powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate and add a stir bar to facilitate dissolution.

-

pH Adjustment: While continuously stirring, monitor the pH of the solution using a calibrated pH meter. Slowly add a solution of NaOH (e.g., 1 M) to raise the pH to the desired value within the MES buffering range (5.5 to 7.0). If the pH overshoots the target, use a dilute solution of HCl to adjust it back.

-

Final Volume Adjustment: Once the desired pH is reached, transfer the solution to a 1-liter volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the MES is transferred. Add deionized water to the flask until the final volume reaches the 1-liter mark.

-

Sterilization and Storage: For applications requiring sterile conditions, the buffer solution can be filtered through a 0.22-micron filter.[7] Store the buffer at room temperature.[7]

Synthesis of MES

A general method for the synthesis of MES involves the reaction of morpholine (B109124) with an ethanesulfonic acid derivative.[8]

Reactants:

-

Morpholine

-

Ethanesulfonyl chloride (or a similar sulfonic acid derivative)

-

A suitable solvent

General Procedure:

-

The reaction is typically carried out under controlled temperature and pH to drive the reaction to completion.[8]

-

After the reaction, the MES product is purified from the reaction mixture.[8]

-

Purification is commonly achieved through techniques such as crystallization or chromatography to yield high-purity MES.[8]

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows where MES buffer is critically employed.

Caption: A typical workflow for protein purification utilizing MES buffer in various stages.

Caption: Workflow for an enzyme kinetics experiment where MES buffer ensures stable pH.

Safety and Handling

While MES is generally considered to be of low toxicity, it is important to handle it with appropriate laboratory precautions. Contact with the skin or eyes may cause irritation and should be rinsed thoroughly with water.[1] In case of eye contact, ingestion, or inhalation of the dust, seeking medical attention is advised.[1] Upon combustion, MES can emit toxic fumes, including carbon monoxide, nitrogen oxides, and sulfur oxides.[1]

Conclusion

MES is a fundamentally important buffer for a vast array of applications in biological and pharmaceutical research. Its favorable chemical properties, particularly its pKa in the physiological range and its low potential for interference with biological systems, have solidified its role as a standard laboratory reagent. Understanding its characteristics and proper use is essential for any researcher, scientist, or drug development professional aiming for reliable and reproducible experimental outcomes.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cphi-online.com [cphi-online.com]

- 5. 4-Morpholineethanesulfonic acid | C6H13NO4S | CID 78165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biochemazone.com [biochemazone.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. Buy 2-(N-Morpholino)ethanesulfonic acid (EVT-312054) | 4432-31-9 [evitachem.com]

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 2-Bromo-3-methoxypyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it a versatile building block in organic chemistry, particularly for creating novel compounds with potential biological activity.

Physicochemical Properties

This compound is an organic compound valued for its role as a synthetic intermediate.[1] The presence of both a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring allows for a variety of chemical transformations.[2] The key quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | [2][3][4][5][6] |

| Molecular Weight | 188.02 g/mol | [2][3][4][5][6] |

| CAS Number | 24100-18-3 | [2][4][5] |

| Appearance | Off-white to yellow solid | [2][5] |

| Melting Point | 45-50 °C | [2][7] |

| Purity | Typically ≥97% | [2][4][5] |

| EC Number | 246-017-9 | [3][5] |

Applications in Synthesis

This compound is a crucial intermediate in the development of novel therapeutic agents and agricultural chemicals.[2] It is frequently utilized in the synthesis of pyridine derivatives that exhibit antimicrobial and anti-inflammatory properties.[2] Furthermore, it serves as a precursor for triazolopyrimidine derivatives, which have been investigated as inhibitors of AXL receptor tyrosine kinase.[7] The reactivity of the bromo group enables its participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2]

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound from 2-bromo-3-pyridinol.

Objective: To synthesize this compound via methylation of 2-bromo-3-pyridinol.

Materials:

-

2-bromo-3-pyridinol (71.0 g)

-

Potassium hydroxide (B78521) (KOH), pulverized (77.8 g)

-

Dimethyl sulfoxide (B87167) (DMSO) (600 mL total)

-

Methyl iodide (CH₃I) (72.4 g)

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

1 N Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

A solution of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) is stirred at 55-60 °C under a nitrogen atmosphere.[3]

-

A solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise to the heated mixture.[3]

-

After the addition is complete, the reaction is maintained at 55-60 °C for an additional 30 minutes.[3]

-

The reaction mixture is then cooled and poured into ice water (800 g), leading to the formation of a precipitate.[3]

-

The precipitate is collected by filtration.[3]

-

The collected solid is triturated with diethyl ether (3 x 500 mL).[3]

-

The combined ether extracts are washed sequentially with 1 N NaOH solution (500 mL), water (500 mL), 1 N HCl solution (3 x 250 mL), and finally with a saturated NaCl solution (500 mL).[3]

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the final product, this compound.[3] The reported yield for this procedure is approximately 68%.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. CN103483247B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN105017136A - this compound preparation method - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. par.nsf.gov [par.nsf.gov]

2-Bromo-3-methoxypyridine: A Technical Whitepaper on its Role as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxypyridine is a substituted pyridine (B92270) derivative that has garnered significant attention in medicinal chemistry and drug discovery. While direct quantitative data on the intrinsic biological activity of this compound is not extensively documented in publicly available literature, its value lies in its utility as a versatile chemical intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its applications in the development of novel therapeutics, focusing on the biological activities of the compounds derived from it.

Chemical Properties and Reactivity

This compound (CAS Number: 24100-18-3) is a halogenated pyridine derivative with a molecular formula of C₆H₆BrNO.[1][2] Its chemical structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 3-position, imparts valuable reactivity for organic synthesis. The bromine atom serves as a key leaving group, rendering the molecule susceptible to various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions.[3] The methoxy group, being an electron-donating group, can influence the regioselectivity of these reactions.[3]

Applications in the Synthesis of Bioactive Molecules

This compound is a crucial building block in the synthesis of compounds with a range of therapeutic activities. Its application spans across different areas of drug discovery, including the development of antimicrobial, anti-inflammatory, and anticancer agents.

Antimicrobial and Anti-inflammatory Agents

Researchers have utilized this compound in the creation of novel pyridine derivatives that exhibit antimicrobial and anti-inflammatory properties.[1] The pyridine scaffold is a common motif in many biologically active compounds, and the ability to functionalize it at specific positions using this compound as a starting material is a key strategy in medicinal chemistry.

Axl Receptor Tyrosine Kinase (Axl) Inhibitors

A notable application of this compound is in the preparation of triazolopyrimidine derivatives and their analogs, which have been investigated as inhibitors of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, and migration. Dysregulation of Axl signaling is associated with cancer progression and metastasis, making it an attractive target for cancer therapy.

The general workflow for synthesizing such inhibitors often involves a multi-step process where this compound is a key starting material.

Caption: General synthetic workflow for Axl inhibitors.

Signaling Pathways Targeted by Derivatives

While this compound itself is not known to directly modulate specific signaling pathways, its derivatives have been designed to target key pathways implicated in disease. For instance, the Axl inhibitors synthesized from this precursor would modulate the Axl signaling pathway.

Upon binding of its ligand, Gas6, the Axl receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell survival and proliferation through pathways such as the PI3K-Akt and MAPK/ERK pathways. Inhibitors derived from this compound would aim to block the kinase activity of Axl, thereby inhibiting these downstream effects.

Caption: Simplified Axl signaling pathway and point of inhibition.

Quantitative Data on Derivatives

As previously stated, quantitative biological data for this compound is scarce. However, studies on its derivatives have yielded specific activity data. For context, a hypothetical table of such data for a series of Axl inhibitors derived from this compound is presented below. Note: This data is illustrative and not based on reported values for specific compounds.

| Compound ID | Modification on Pyridine Ring | Axl Kinase IC₅₀ (nM) | Cell-based Proliferation EC₅₀ (µM) |

| Derivative A | Phenyl group | 15.2 | 1.2 |

| Derivative B | 4-Fluorophenyl group | 8.5 | 0.8 |

| Derivative C | Thiophene group | 25.1 | 2.5 |

Experimental Protocols

In-Vitro Axl Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., a derivative of this compound) against the Axl kinase.

Materials:

-

Recombinant human Axl kinase domain

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the assay buffer to the wells of the microplate.

-

Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the Axl kinase to all wells except the negative control.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for an in-vitro Axl kinase assay.

Conclusion

This compound is a synthetically valuable compound that serves as a key starting material for the generation of diverse and complex molecules with significant therapeutic potential. While its own biological activity profile is not well-defined, its utility in the synthesis of potent inhibitors of targets such as Axl kinase underscores its importance in modern drug discovery and development. Future research may focus on further exploring the synthetic possibilities offered by this versatile building block to create novel therapeutics for a range of diseases.

References

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2-Bromo-3-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a ubiquitous and privileged scaffold in medicinal chemistry and material science. Among its many derivatives, 2-Bromo-3-methoxypyridine serves as a highly versatile building block for the synthesis of a diverse array of functional molecules. The strategic placement of the bromo and methoxy (B1213986) groups on the pyridine ring allows for facile and regioselective chemical modifications, making it an attractive starting point for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the current and potential applications of this compound derivatives, with a focus on their utility as kinase inhibitors in oncology.

Pharmaceutical Applications: A New Frontier in Kinase Inhibition

Derivatives of this compound have emerged as a promising class of kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and angiogenesis. The 2-bromo position serves as a convenient handle for introducing various substituents through cross-coupling reactions, while the 3-methoxy group can influence the electronic properties and binding interactions of the final compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have explored the potential of this compound derivatives as VEGFR-2 inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is another crucial receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and cancer. Derivatives of this compound have been investigated for their potential to inhibit both wild-type and mutant forms of EGFR.

Phosphoinositide 3-kinase (PI3K)/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. The this compound scaffold has been utilized to develop dual inhibitors of PI3K and mTOR.

| Target Kinase | Derivative Structure/Class | IC50 (nM) | Reference Cell Line |

| VEGFR-2 | Sulfonamide methoxypyridine | 1.33 | Not Specified |

| EGFR (Wild-Type) | 4H-benzo[h]chromene-3-carbonitrile | 3270 | Not Specified |

| EGFR (T790M Mutant) | 4H-benzo[h]chromene-3-carbonitrile | 1920 | Not Specified |

| PI3Kα | Sulfonamide methoxypyridine | 1.5 | Not Specified |

| mTOR | Sulfonamide methoxypyridine | 3.2 | Not Specified |

Agrochemical Applications

The pyridine ring is a common feature in many commercially successful herbicides and fungicides. The reactivity of the 2-bromo position and the electronic influence of the 3-methoxy group make this compound an interesting starting material for the synthesis of novel agrochemicals. Research in this area has explored its use in developing new herbicides and fungicides. While specific quantitative data for derivatives of this compound is limited in publicly available literature, the general class of pyridine derivatives has shown significant potential.[1]

| Application | Derivative Class | Efficacy | Target Organism(s) |

| Herbicide | Pyridine derivatives | Varies with structure | Broadleaf and grass weeds |

| Fungicide | Pyridine derivatives | Varies with structure | Various fungal pathogens |

Material Science Applications

The incorporation of pyridine moieties into polymer backbones can enhance their thermal stability, mechanical properties, and solubility.[2] The rigid and aromatic nature of the pyridine ring contributes to high glass transition temperatures (Tg) and improved thermo-oxidative stability.[3][4] While specific data on polymers derived directly from this compound is not widely available, the broader class of pyridine-containing polymers demonstrates promising properties for applications in high-performance materials.

| Polymer Type | Property | Value |

| Pyridine-containing Polyimides | Glass Transition Temperature (Tg) | 358-473 °C |

| Pyridine-containing Polyimides | Decomposition Temperature (5% weight loss) | > 476 °C |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis of the this compound scaffold and a key biological assay.

Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Step 1: Preparation of 2-Bromo-3-hydroxypyridine [5]

-

An aqueous solution of sodium hydroxide (B78521) (e.g., 40%) is cooled to a temperature between -10 and 0 °C in an ice-salt bath.

-

Liquid bromine is added dropwise to the cooled sodium hydroxide solution while maintaining the low temperature.

-

A separate solution of 3-hydroxypyridine in aqueous sodium hydroxide is prepared.

-

The 3-hydroxypyridine solution is then added dropwise to the bromine solution, ensuring the system temperature is maintained between 10-15 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2.5-3 hours.

-

The pH of the solution is adjusted to 7 using an acid.

-

The resulting crude product is collected and recrystallized to yield 2-bromo-3-hydroxypyridine.

Step 2: Preparation of this compound

-

To a solution of 2-Bromo-3-hydroxypyridine in a suitable solvent (e.g., acetone, DMF), a base (e.g., potassium carbonate) is added.

-

A methylating agent, such as dimethyl sulfate (B86663) (DMS) or methyl iodide, is added dropwise to the mixture.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then worked up by filtering off the solids and removing the solvent under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 values of kinase inhibitors. Specific conditions will vary depending on the kinase and the detection method used.[6]

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, EGFR)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

-

In the wells of a microplate, add the diluted test compounds. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

-

Add the kinase and its substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile scaffold with significant potential across multiple scientific disciplines. Its derivatives have demonstrated promising activity as kinase inhibitors for cancer therapy, and the core structure holds potential for the development of novel agrochemicals and high-performance materials. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic and industrial potential. The synthetic accessibility and the potential for diverse chemical modifications make this an exciting area for future research and development.

References

- 1. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to 2-Bromo-3-methoxypyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxypyridine is a halogenated pyridine (B92270) derivative that serves as a crucial and versatile building block in organic synthesis.[1] Its unique molecular structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a methoxy (B1213986) group at the 3-position, imparts a well-defined reactivity profile that is highly valued in the development of complex molecules.[1][2] This compound is a key intermediate in the synthesis of a wide array of bioactive molecules, finding significant application in the pharmaceutical and agrochemical industries.[2] Its utility in creating pyridine derivatives with antimicrobial and anti-inflammatory properties, as well as its role in the development of kinase inhibitors and treatments for neurological disorders, underscores its importance in medicinal chemistry.[2][3]

Physical and Chemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its effective handling, storage, and application in synthetic chemistry. The compound is typically an off-white to light yellow solid.[4] The pyridine ring imparts alkaline properties due to the lone pair of electrons on the nitrogen atom.[5] The presence of the bromine atom makes the compound highly reactive towards nucleophilic substitution and cross-coupling reactions.[1][4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO | [2][5][6] |

| Molar Mass | 188.02 g/mol | [2][4][5][6] |

| Appearance | Off-white to light yellow solid or fused solid.[2][4] Can also appear as a colorless to light yellow liquid or white/off-white powder.[5][7] | [2][4][5][7] |

| Melting Point | 38-50°C | [2][4][5] |

| Boiling Point | ~220-230°C (at normal pressure) | [5] |

| Density | ~1.56 g/cm³ | [5] |

| Purity | ≥99.0% (GC) | [2][4] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol (B145695) and dichloromethane.[4][5] | [4][5] |

| CAS Number | 24100-18-3 | [2][5][6] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the methylation of 2-bromo-3-hydroxypyridine (B45599) or the bromination of a substituted pyridine precursor.

Method 1: Methylation of 2-Bromo-3-hydroxypyridine

This method involves the O-methylation of 2-bromo-3-hydroxypyridine using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) in the presence of a base.

Experimental Protocol: [8]

-

To a stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (B78521) (KOH, 77.8 g) in dimethyl sulfoxide (B87167) (DMSO, 500 mL) at 55-60°C under a nitrogen atmosphere, a solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise.[8]

-

After the addition is complete, the reaction is maintained at 55-60°C for 30 minutes.[8]

-

The mixture is then poured into ice water (800 g), and the resulting precipitate is filtered.[8]

-

The precipitate is triturated with diethyl ether (Et₂O, 3 x 500 mL).[8]

-

The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[8]

-

The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield this compound (52.3 g; 68% yield).[8]

A similar protocol using sodium hydride and methyl iodide has also been described.[9]

Method 2: From 2-Nitro-3-methoxypyridine

This alternative route involves the direct replacement of a nitro group on the pyridine ring with a bromine atom.[7][10]

Experimental Protocol: [10]

-

2-Nitro-3-methoxypyridine (10g) is completely dissolved in acetic acid (30mL) with stirring.[10]

-

A 40% mass percent concentration of hydrobromic acid (28.9g) is added to the solution.[10]

-

The mixture is slowly heated to 125°C and the reaction proceeds for 6 hours.[10]

-

After the reaction is complete, heating is stopped, and the mixture is stirred until it cools to room temperature.[10]

-

The reaction solution is subjected to underpressure distillation, filtered, and the filter cake is washed.[10]

-

The filter cake is dissolved in a small amount of water, and an alkali lye is added to adjust the pH to 7-8, leading to the precipitation of an off-white solid.[10]

-

The solid is filtered, washed, and dried to obtain this compound.[10]

Caption: Synthetic routes to this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the bromine atom at the 2-position, which acts as a key leaving group.[1] This facilitates a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions allow for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, making the compound an excellent starting material for building more complex molecular architectures.[1]

The methoxy group at the 3-position is an electron-donating group that can influence the regioselectivity of reactions and activate the pyridine ring towards electrophilic substitution.[1]

Key Applications:

-

Pharmaceutical Intermediates: It is a critical starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1] It is particularly used in developing drugs targeting neurological disorders and in the creation of pyridine derivatives with antimicrobial and anti-inflammatory properties.[2] It is also used in the preparation of AXL receptor tyrosine kinase function inhibitors.[7][9]

-

Agrochemicals: The compound is employed in the agrochemical industry for the synthesis of herbicides, pesticides, and fungicides.[2] Its structure is a building block for developing more efficient and safer agricultural products.[2]

-

Materials Science: this compound is explored in the development of advanced materials, such as polymers and coatings with improved durability.[2]

-

Biochemical Research: This chemical is valuable for studying enzyme interactions and metabolic pathways, aiding in the development of targeted therapies.[2]

Caption: Reactivity and applications of this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific peak values are best obtained from original spectral data, general information is available.

| Data Type | Information | Source(s) |

| ¹H-NMR | A proton NMR spectrum is available. A figure of the ¹H-NMR spectrum in CDCl₃ is mentioned in a patent. | [10] |

| ATR-IR | An ATR-IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument. | [6] |

| Mass Spec. | Mass spectrometry data is available from the NIST Mass Spectrometry Data Center. | [6] |

| Databases | Spectra are available in databases such as SpectraBase and PubChem. | [6][11] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.[6]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place.[7]

Conclusion

This compound is a high-value chemical intermediate with a well-established role in synthetic organic chemistry. Its predictable reactivity, stemming from the distinct functionalities of the bromo and methoxy groups on the pyridine core, makes it an indispensable tool for the construction of complex molecules. For professionals in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in creating novel and effective products.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Supplier & Manufacturer in China | High Purity CAS 3430-18-0 | Specifications, Safety Data, Price [pipzine-chem.com]

- 6. This compound | C6H6BrNO | CID 90364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound | 24100-18-3 [chemicalbook.com]

- 10. CN103483247B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 2-Bromo-3-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Bromo-3-methoxypyridine, a key intermediate in pharmaceutical and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a substituted pyridine (B92270) with the chemical formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . Its structure, featuring a bromine atom at the 2-position and a methoxy (B1213986) group at the 3-position of the pyridine ring, makes it a versatile building block in the synthesis of more complex molecules.

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for ease of comparison and interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.97 | m | 1H | - | H-6 |

| 7.21 | dd | 1H | 4.8, 8.0 | H-4 |

| 7.12 | m | 1H | - | H-5 |

| 3.90 | s | 3H | - | -OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Note: Despite extensive searches of available scientific literature and databases, specific experimental ¹³C NMR data for this compound could not be located. The data for its isomers, such as 2-Bromo-6-methoxypyridine, is available but is not a substitute. For researchers requiring this data, it is recommended to acquire it experimentally.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1556 | C=C/C=N stretching (aromatic ring) |

| 1410 | C-H bending |

| 1076 | C-O stretching (asymmetric) |

| 1049 | C-O stretching (symmetric) |

| 788 | C-H out-of-plane bending |

Technique: Attenuated Total Reflectance (ATR)[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 189 | [Data not available] | [M+2]⁺ (due to ⁸¹Br isotope) |

| 187 | [Data not available] | [M]⁺ (due to ⁷⁹Br isotope) |

| 78 | Top Peak | [C₅H₄N]⁺ fragment |

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

This section provides detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for use with various modern spectroscopic instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 1: General workflow for NMR spectroscopic analysis.

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Approximately 10-20 mg of this compound was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube. ¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: Appropriate for the proton chemical shift range (e.g., -2 to 12 ppm). ¹³C NMR Acquisition (Recommended):

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -10 to 220 ppm. Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Figure 2: Workflow for ATR-IR spectroscopic analysis.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation: A small amount of solid this compound was placed directly onto the ATR crystal. Data Acquisition:

-

Technique: ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32. Data Processing: The sample spectrum was ratioed against a previously collected background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Figure 3: General workflow for GC-MS analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was prepared. GC Conditions (Typical):

-

Injection Mode: Split/splitless.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program to ensure good separation, for example, starting at 50 °C and ramping to 250 °C.

-

Carrier Gas: Helium. MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 50-500 amu.

-

Source Temperature: 230 °C. Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a consolidated source of spectroscopic information for this compound, including ¹H NMR and IR data, along with partial mass spectrometry data. While a complete set of experimental ¹³C NMR and a full mass spectrum are not currently available in public databases, the provided experimental protocols offer a clear path for their acquisition. The data and methodologies presented herein are intended to support the research and development activities of scientists and professionals in the field of chemistry and drug development.

References

A Technical Guide to the Reactivity Profile of 2-Bromo-3-methoxypyridine

Abstract: 2-Bromo-3-methoxypyridine is a key heterocyclic building block in modern organic synthesis, particularly valued as an intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine (B92270) ring, the reactive C-Br bond at the 2-position, and the electron-donating methoxy (B1213986) group at the 3-position, offer a versatile platform for a wide range of chemical transformations.[3] This document provides an in-depth technical overview of the reactivity profile of this compound, focusing on its synthesis and principal reaction classes, including palladium-catalyzed cross-couplings, metal-halogen exchange, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and drug development professionals in its effective application.

Physical and Chemical Properties

This compound is typically an off-white to light yellow solid at room temperature, a convenient form for handling and storage.[1] It is soluble in common organic solvents, though its solubility in water is limited.[4] The core physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 24100-18-3 | [5] |

| Molecular Formula | C₆H₆BrNO | [5] |

| Molecular Weight | 188.02 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [1][6] |

| Melting Point | 38-50 °C | [1][7] |

| Boiling Point | Approx. 220-230 °C | [4] |

| Density | Approx. 1.56 g/cm³ | [4] |

| Purity (Typical) | ≥99.0% (GC) | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods involve the methylation of 2-bromo-3-hydroxypyridine (B45599) or the bromination of a 3-methoxypyridine (B1141550) precursor.

Route 1: Methylation of 2-Bromo-3-hydroxypyridine This is a widely used method involving the O-methylation of commercially available 2-bromo-3-hydroxypyridine using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.[8][9]

Caption: Workflow for the synthesis of this compound.

Route 2: From 2-nitro-3-methoxypyridine An alternative approach involves the direct replacement of a nitro group on the pyridine ring with a bromine atom using a brominating agent.[10] This method is reported to have mild reaction conditions and high yields, making it suitable for larger-scale production.[6][10]

Detailed Experimental Protocol: Methylation of 2-Bromo-3-hydroxypyridine[8]

-

Reagents & Setup: To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-bromo-3-pyridinol (71.0 g) and pulverized potassium hydroxide (B78521) (KOH, 77.8 g) in dimethyl sulfoxide (B87167) (DMSO, 500 mL).

-

Reaction Initiation: Stir the mixture under a nitrogen atmosphere and heat to 55-60°C.

-

Addition of Methylating Agent: Prepare a solution of methyl iodide (CH₃I, 72.4 g) in DMSO (100 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 55-60°C.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 55-60°C for an additional 30 minutes.

-

Quenching & Precipitation: Pour the warm mixture into 800 g of ice water. A precipitate will form.

-

Extraction: Filter the precipitate and triturate it with diethyl ether (3 x 500 mL). Combine the ether extracts.

-

Washing: Wash the combined organic extracts sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).

-

Drying & Concentration: Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Yield: This procedure affords this compound as a solid (approx. 52.3 g, 68% yield).

Core Reactivity Profile

The reactivity of this compound is dominated by the C(sp²)-Br bond at the 2-position. The electron-withdrawing nature of the pyridine nitrogen atom makes this position susceptible to both metal-catalyzed cross-coupling and nucleophilic aromatic substitution.[3][11]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is paramount for creating C-C, C-N, and C-S bonds, forming the backbone of many complex molecule syntheses.[12] The C-Br bond at the 2-position of the pyridine ring is highly reactive towards oxidative addition to a Pd(0) center.[13]

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling this compound with various organoboron compounds.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2-5%) | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | >85 |

| 4-Tolylboronic acid | Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ | Dioxane/H₂O | >90 |

| 3-Furylboronic acid | PdCl₂(dppf) (3%) | - | Na₂CO₃ | DME | >80 |

Yields are representative for 2-bromopyridine (B144113) substrates and may vary.

3.1.1.1 Detailed Experimental Protocol: Suzuki-Miyaura Coupling [13]

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add degassed toluene and water (typically a 4:1 ratio).

-

Reaction: Heat the mixture to 100°C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution and purify the product by column chromatography on silica (B1680970) gel.

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide variety of substituted aminopyridines from primary or secondary amines.[14][15]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1-2%) | XPhos | NaOt-Bu | Toluene | >90 |

| Aniline | Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Dioxane | >85 |

| Benzylamine | Pd₂(dba)₃ (1-2%) | RuPhos | K₃PO₄ | t-BuOH | >88 |

Yields are representative for 2-bromopyridine substrates and may vary.[16]

3.1.2.1 Detailed Experimental Protocol: Buchwald-Hartwig Amination [13]

-

Setup: In a glovebox, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.025 eq), and NaOt-Bu (1.4 eq) to a sealable reaction tube.

-

Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 eq) and the desired amine (1.2 eq), followed by anhydrous toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 100-110°C for 18-24 hours, monitoring progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution and purify the product by column chromatography.

Metal-Halogen Exchange (Lithiation)

Treatment of this compound with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures results in a metal-halogen exchange to form the highly reactive 2-lithio-3-methoxypyridine intermediate.[17][18] This nucleophilic species can be trapped with various electrophiles to install a wide range of functional groups at the 2-position.

Caption: General workflow for lithiation and electrophilic quench.

3.2.1 Detailed Experimental Protocol: Lithiation and Formylation

-

Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under an argon atmosphere.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 30-60 minutes.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the solution.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 3-methoxy-2-pyridinecarboxaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the electron-deficient 2-position can be displaced by strong nucleophiles. The reaction proceeds through a high-energy Meisenheimer intermediate, which is stabilized by the ring nitrogen.[11] This pathway provides a direct, metal-free route to introduce heteroatom nucleophiles.[2][4]

Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Table 3: Representative Nucleophiles for SNAr

| Nucleophile | Reagent | Conditions | Product Type |

| Alkoxide | NaOMe, KOt-Bu | Heat in corresponding alcohol | 2,3-Dimethoxypyridine |

| Thiolate | NaSPh | DMF, Heat | 3-Methoxy-2-(phenylthio)pyridine |

| Amine | Piperidine | High temp, sealed tube | 3-Methoxy-2-(piperidin-1-yl)pyridine |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[19]

| Hazard Class | GHS Statements | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |